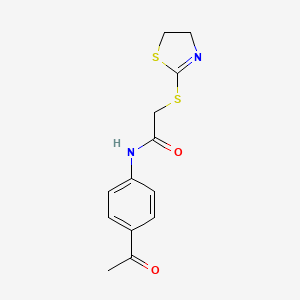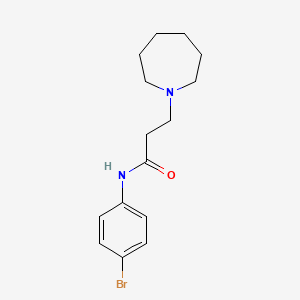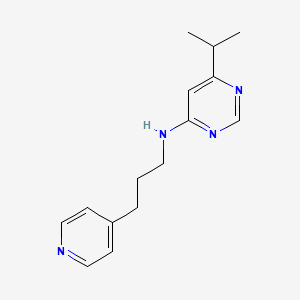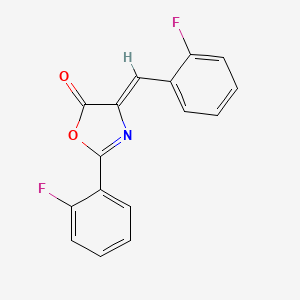![molecular formula C16H16F3N3O2 B5637255 4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5637255.png)
4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves Buchwald–Hartwig amination, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine), yielding 60–88% products. Precursors like 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines are obtained from intramolecular cyclization reactions, highlighting the importance of controlled reactions and specific intermediates in the synthesis process (Bonacorso et al., 2018).
Molecular Structure Analysis
The crystal structure analysis of compounds incorporating morpholine moiety, such as 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, provides insights into the dihedral angles and molecular conformation. X-ray analysis helps in understanding the spatial arrangement, crucial for predicting the compound's reactivity and interaction with biological molecules (Duan et al., 2014).
Chemical Reactions and Properties
The reactivity of morpholine derivatives towards nucleophilic substitution and their ability to undergo transformations under specific conditions is an area of interest. Studies on compounds like 2-polyfluoroalkylchromones and their reaction with morpholine, resulting in 2-morpholino-2-trifluoromethylchroman-4-ones, shed light on the chemical properties and potential applications of these compounds (Sosnovskikh & Usachev, 2001).
Physical Properties Analysis
The photophysical properties of related compounds, such as their emissive behavior in solution and solid state, are studied through spectroscopic and computational methods. These analyses reveal the influence of structural elements on the optical properties, which is fundamental for designing materials for photonic applications (Hagimori et al., 2019).
将来の方向性
特性
IUPAC Name |
4-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-23-12-4-2-11(3-5-12)13-10-14(16(17,18)19)21-15(20-13)22-6-8-24-9-7-22/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSAEHMJCMGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thio)pyridine](/img/structure/B5637188.png)

![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)
![2-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5637222.png)

![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2,5-dimethyl-3-furamide hydrochloride](/img/structure/B5637253.png)

![4'-[1-(dimethylamino)ethyl]-N,N-dimethylbiphenyl-2-carboxamide](/img/structure/B5637264.png)
![(1S*,5R*)-6-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5637266.png)

![N-[2-(2,3-dichlorophenyl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637277.png)
